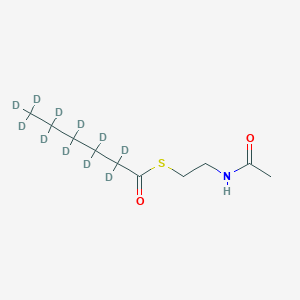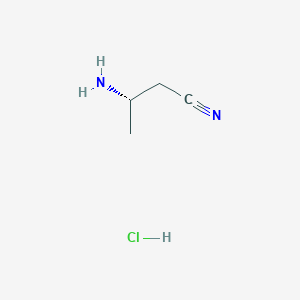![molecular formula C4H9ClN4 B1408589 [2-(2H-1,2,3-triazol-4-yl)éthyl]amine chlorhydrate CAS No. 1820619-62-2](/img/structure/B1408589.png)
[2-(2H-1,2,3-triazol-4-yl)éthyl]amine chlorhydrate
Vue d'ensemble
Description
“[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is a common motif in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives has been achieved through various methods. One common approach is the “Click” chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” can be represented by the linear formula C6H12N4 . The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The 1,2,3-triazole ring is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . This allows for a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions to target these triazole conjugated structural motifs as a common pharmacological target .Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés de triazole sont largement reconnus pour leurs propriétés antimicrobiennes. Le cycle triazole peut interagir avec les enzymes et les récepteurs, conduisant à des activités biologiques à large spectre . Plus précisément, « [2-(2H-1,2,3-triazol-4-yl)éthyl]amine chlorhydrate » pourrait être étudié pour son utilisation potentielle dans le développement de nouveaux agents antimicrobiens ciblant les souches bactériennes et fongiques résistantes. Cela pourrait être particulièrement utile dans l'industrie pharmaceutique pour créer des médicaments qui combattent les infections où les antibiotiques traditionnels ont échoué.
Recherche anticancéreuse
La structure unique des triazoles leur permet de former des liaisons non covalentes avec diverses cibles biologiques, ce qui est bénéfique dans la recherche anticancéreuse . Les dérivés de 1,2,3-triazoles, y compris « this compound », peuvent être étudiés pour leur capacité à inhiber la croissance et la prolifération des cellules cancéreuses. Ils peuvent servir d'échafaudages pour le développement de nouveaux médicaments anticancéreux, offrant une nouvelle voie pour l'intervention thérapeutique.
Développement de médicaments antiviraux
Les triazoles ont montré des promesses dans le développement de médicaments antiviraux en raison de leur capacité à interférer avec la réplication virale . La recherche sur « this compound » pourrait se concentrer sur son application comme agent antiviral à large spectre, conduisant potentiellement à des traitements pour des maladies telles que l'hépatite et le VIH.
Conception agrochimique
Le cycle triazole est un motif courant dans les produits agrochimiques en raison de sa stabilité et de son activité biologique . « this compound » pourrait être utilisé dans la conception de nouveaux herbicides, pesticides ou régulateurs de croissance des plantes. Son application dans ce domaine pourrait conduire à des produits agrochimiques plus efficaces et respectueux de l'environnement.
Chimie des matériaux
En chimie des matériaux, les dérivés de triazole sont appréciés pour leur capacité à améliorer les propriétés des matériaux . « this compound » pourrait être utilisé pour améliorer la stabilité thermique, la résistance mécanique ou la résistance chimique des polymères et des composites, contribuant au développement de matériaux avancés pour diverses applications industrielles.
Chimie supramoléculaire
En raison de leur caractère aromatique et de leur capacité à former des liaisons hydrogène, les triazoles sont importants en chimie supramoléculaire . La recherche sur « this compound » pourrait explorer son utilisation dans la construction d'assemblages et de réseaux moléculaires, qui sont fondamentaux dans le développement de machines moléculaires et de capteurs.
Découverte et conception de médicaments
Le noyau triazole est structurellement similaire à la liaison amide, ce qui en fait un échafaudage précieux dans la découverte de médicaments . « this compound » pourrait être étudié pour son potentiel en tant que bloc de construction dans la synthèse de nouveaux médicaments, en particulier ceux qui imitent les biomolécules naturelles.
Imagerie fluorescente
Les dérivés de triazole peuvent être fonctionnalisés pour agir comme des sondes fluorescentes . Le composé en question pourrait être modifié pour créer des agents d'imagerie qui aident à visualiser les processus biologiques, aidant au diagnostic et à l'étude des maladies.
Orientations Futures
The future directions for “[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Their inhibitory potential against certain enzymes suggests they could be developed as potential antimicrobial agents .
Mécanisme D'action
Target of Action
Triazole compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
It’s known that triazole compounds can influence various biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Result of Action
Triazole compounds have been known to exhibit various biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects .
Analyse Biochimique
Cellular Effects
The effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound can form stable complexes with metal ions, which are crucial for enzyme activation or inhibition . These interactions can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. The compound’s ability to stabilize metal ions also plays a role in its mechanism of action, as it enhances the catalytic efficiency of enzymes involved in various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cellular metabolism and gene expression
Dosage Effects in Animal Models
The effects of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic pathways and cellular function . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These threshold effects are critical for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride is involved in several metabolic pathways, particularly those related to metal ion homeostasis and enzyme catalysis . The compound interacts with enzymes and cofactors that are essential for maintaining cellular metabolism, and it can influence metabolic flux by modulating the activity of these enzymes. This interaction can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it determines the concentration of the compound in different cellular regions and its overall efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. The localization of the compound is essential for its function, as it ensures that the compound is present in the right place at the right time to participate in biochemical reactions.
Propriétés
IUPAC Name |
2-(2H-triazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2,5H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIPNQLSZAQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)


![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)








